1,1-Diphenyl-2-pyridin-4-ylethanol
CAS No.: 3197-49-7
Cat. No.: VC3833778
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3197-49-7 |
|---|---|
| Molecular Formula | C19H17NO |
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | 1,1-diphenyl-2-pyridin-4-ylethanol |
| Standard InChI | InChI=1S/C19H17NO/c21-19(17-7-3-1-4-8-17,18-9-5-2-6-10-18)15-16-11-13-20-14-12-16/h1-14,21H,15H2 |
| Standard InChI Key | APMOETXMGRRPIQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=CC=C3)O |
| Canonical SMILES | C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=CC=C3)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a central ethanol backbone substituted with two phenyl groups at the 1-position and a pyridin-4-yl group at the 2-position. Key features include:
-
Pyridinyl Ring: A six-membered aromatic heterocycle with a nitrogen atom at the 4-position, enabling coordination chemistry and hydrogen bonding .
-
Phenyl Groups: Two benzene rings providing steric bulk and π-π stacking capabilities .
-
Hydroxyl Group: A polar functional group that facilitates hydrogen bonding and derivatization .
The SMILES representation and InChIKey confirm its connectivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 275.34 g/mol | |
| CAS Number | 3197-49-7 | |
| SMILES | C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=CC=C3)O |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound is limited, analogous structures (e.g., 2-[4,5-Diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol) reveal planar aromatic systems with intermolecular hydrogen bonds involving the hydroxyl group . Nuclear magnetic resonance (NMR) spectra for related compounds show characteristic shifts for aromatic protons (δ 7.1–8.3 ppm) and hydroxyl groups (δ 4.5–5.5 ppm) .
Synthetic Methodologies
Condensation and Grignard Reactions
A common synthesis route involves the Grignard addition of phenylmagnesium bromide to 4-pyridinecarboxaldehyde, followed by oxidation or stabilization of the intermediate alcohol . Alternative methods include:
-
Multi-Component Reactions: Benzil, 4-pyridaldehyde, and ammonium acetate in ethanolamine under reflux yield structurally similar imidazole derivatives .
-
Base-Catalyzed Cyclization: Diethyl ammonium hydrogen sulfate catalyzes the formation of V-shaped epoxydibenzo structures, though adaptations for this compound remain unexplored .
Table 2: Representative Synthetic Conditions
| Reactants | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|
| Benzil, 4-pyridaldehyde | NH₄OAc | 373 K | 74% | |
| Phenylmagnesium bromide | None | 0°C → RT | 54% |
Purification and Characterization
Recrystallization from ethanol or ethyl acetate/hexane mixtures yields pure product . Chromatography on silica gel (5–35% ethyl acetate/hexanes) is employed for intermediates .
Chemical Reactivity and Functionalization
Hydroxyl Group Reactivity
The alcohol moiety undergoes typical transformations:
-
Esterification: Reaction with acyl chlorides forms esters, enhancing lipophilicity for pharmacological studies .
-
Oxidation: Catalytic oxidation yields ketones, though over-oxidation to carboxylic acids is possible .
Pyridinyl and Phenyl Interactions
-
Coordination Chemistry: The pyridinyl nitrogen coordinates to transition metals (e.g., Ru, Pd), enabling catalytic applications .
-
π-π Stacking: Phenyl groups facilitate supramolecular assembly in materials science .
Industrial and Research Applications
Catalysis
Ruthenium complexes incorporating pyridinyl ligands catalyze nitrile hydration under mild conditions (60°C, neutral pH) .
Materials Science
V-shaped derivatives serve as building blocks for luminescent polymers and organic semiconductors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume